molecular formula C21H21N3O3 B4441350 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B4441350
M. Wt: 363.4 g/mol
InChI Key: WRBSYGJAGIIMKC-UHFFFAOYSA-N
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Description

The compound 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted at position 1 with a phenyl group and at position 3 with a 2-(5-methoxyindol-3-yl)ethylamino moiety. This structural complexity combines aromatic (phenyl, indole) and heterocyclic (pyrrolidinedione) elements, which are often associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-16-7-8-18-17(11-16)14(13-23-18)9-10-22-19-12-20(25)24(21(19)26)15-5-3-2-4-6-15/h2-8,11,13,19,22-23H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBSYGJAGIIMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores that interact with various biological targets.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of indole compounds can exhibit anticancer properties through the modulation of cellular pathways involved in apoptosis and proliferation. Studies involving similar compounds have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar properties .

Neuropharmacology

The presence of the indole moiety in the structure suggests potential applications in neuropharmacology, particularly as a serotonin receptor modulator.

Case Studies

  • Serotonin Receptor Interaction : Indole derivatives have been extensively studied for their interaction with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Compounds with similar structures have demonstrated efficacy in preclinical models of depression and anxiety, indicating that this compound could be explored for similar applications .

Drug Development

The unique structure of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione makes it a candidate for drug development targeting specific enzymes or receptors involved in disease processes.

Research Findings

  • Enzyme Inhibition : Preliminary studies suggest that compounds with pyrrolidine and indole structures may inhibit specific enzymes related to inflammatory pathways or cancer progression. Further research could elucidate the exact mechanisms and therapeutic potential of this compound in clinical settings .

Data Tables

Mechanism of Action

The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Substituent Variations at Position 1

  • 1-Phenyl vs. 1-Benzyl Groups: The phenyl group at position 1 in the target compound contrasts with benzyl-substituted analogs like 1-benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione (). The benzyl group introduces additional steric bulk, which may reduce solubility but improve lipophilicity. In enzyme inhibition assays, the benzyl analog showed moderate activity against aromatase (IC₅₀ = 23.8 µM), comparable to aminoglutethimide (IC₅₀ = 20.0 µM) . The phenyl group in the target compound likely retains similar aromatic interactions but may alter target selectivity.

Substituent Variations at Position 3

  • Indole-Ethylamino vs. Direct Indole Substitution: The target compound’s 2-(5-methoxyindol-3-yl)ethylamino group differs from derivatives like 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (), where the indole is directly attached. Directly substituted indole analogs (e.g., 2d–f in ) are synthesized via cyclization reactions, whereas the target compound likely requires additional steps to introduce the ethylamino bridge .
  • Methoxyphenylamino vs. Indole-Ethylamino: 3-[(4-Methoxyphenyl)amino]-1-phenylpyrrolidine-2,5-dione () replaces the indole-ethylamino group with a 4-methoxyphenylamino substituent. However, the methoxy group in both compounds could contribute to similar electronic effects .

Biological Activity

The compound 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is a derivative of pyrrolidine that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article delves into its synthesis, biological evaluation, and relevant case studies, supported by data tables and research findings.

Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione , including the target compound. The synthesis typically involves multi-step reactions that incorporate indole derivatives and pyrrolidine frameworks.

Biological Activity

  • Antidepressant Effects : In a study evaluating the antidepressant potential of similar compounds, several derivatives exhibited significant affinity for serotonin receptors (5-HT). For instance, compounds with high affinities for the 5-HT1A receptor were noted to demonstrate antidepressant-like activities in behavioral models such as the forced swim test (FST) .
  • Anticancer Properties : Compounds related to this structure have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated preferential suppression of rapidly dividing A549 lung cancer cells, indicating potential use in cancer therapy .
  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : Some derivatives have been identified as inhibitors of IDO, an enzyme involved in tryptophan metabolism linked to immune regulation and cancer progression. This suggests a dual role in both immunomodulation and anticancer activity .

Data Tables

Biological Activity Compound IC50/EC50 Values Mechanism of Action
AntidepressantMW005Ki = 2.3 nM (5-HT1A)5-HT receptor agonism
Anticancer3cMIC = 0.98 μg/mL (MRSA)Cytotoxicity against A549 cells
IDO InhibitionVariousNot specifiedEnzyme inhibition

Case Study 1: Antidepressant Activity

A study conducted on a series of pyrrolidine derivatives highlighted that those with modifications similar to our compound showed significant binding affinity to serotonin receptors, leading to enhanced antidepressant effects in animal models .

Case Study 2: Cancer Cell Inhibition

In vitro studies demonstrated that derivatives similar to This compound exhibited selective cytotoxicity against A549 cells while sparing non-cancerous fibroblasts . This selectivity is crucial for developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 5-methoxyindole with maleic anhydride under reflux in anhydrous dichloromethane to form the maleimide intermediate.
  • Step 2 : Introduce the ethylamino linker via nucleophilic substitution using 2-chloroethylamine in the presence of a base (e.g., triethylamine) .
  • Step 3 : Cyclize the intermediate under acidic conditions (e.g., HCl/EtOH) to form the pyrrolidine-2,5-dione core.
  • Optimization : Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to improve yields .

Q. How can the structural conformation of this compound be validated experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolve the absolute configuration using SHELXL for refinement. The phenyl and indole substituents may adopt specific dihedral angles influencing molecular packing .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic shifts:
  • Indole NH proton at δ 10.5–11.0 ppm (DMSO-d6).
  • Methoxy group at δ 3.7–3.9 ppm.
  • Pyrrolidine carbonyl carbons at δ 170–175 ppm .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • In vitro screening :

  • Enzyme inhibition : Test against indoleamine 2,3-dioxygenase (IDO-1) using a kynurenine detection assay (λ = 480 nm) .
  • Anticonvulsant activity : Use the 6 Hz seizure model in mice (32 mA, 6 Hz, 3 sec) to assess ED50_{50} values .
    • Cytotoxicity : Perform MTT assays on HEK-293 or SH-SY5Y cell lines to determine IC50_{50} .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy vs. fluoro on indole) influence target selectivity and potency?

  • Structure-activity relationship (SAR) analysis :

  • Replace the 5-methoxy group with fluorine (synthesize 3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione) and compare IDO-1 inhibition (IC50_{50}) in human whole-blood assays. Methoxy groups may enhance membrane permeability, while fluorine increases electronegativity for heme iron binding .
  • Use molecular docking (AutoDock Vina) to compare binding modes in IDO-1’s active site. The ethylamino linker may occupy a hydrophobic pocket adjacent to the heme cofactor .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Case study : If in vitro IDO-1 inhibition (IC50_{50} = 50 nM) does not translate to in vivo tumor suppression:

  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) in rodent models. Low bioavailability may require formulation adjustments (e.g., PEGylation).
  • Metabolite profiling : Identify hepatic metabolites (e.g., CYP450-mediated demethylation) using UPLC-QTOF-MS .
  • Toxicity : Assess neurotoxicity via rotarod tests (mice, 16 rpm). Adjust dosing to achieve a protective index (PI = TD50_{50}/ED50_{50}) > 5 .

Q. How can computational methods guide the design of derivatives with improved binding affinity?

  • Approach :

  • Quantum mechanics/molecular mechanics (QM/MM) : Model the interaction between the pyrrolidine-2,5-dione core and IDO-1’s active site. Optimize substituent geometry for π-π stacking with Phe-226 .
  • Free energy perturbation (FEP) : Predict ΔΔG for substitutions (e.g., replacing phenyl with 4-fluorophenyl) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address conflicting reports on neurotoxicity and anticonvulsant activity?

  • Hypothesis : The compound may exhibit dose-dependent dual effects.
  • Testing :

  • Low-dose range (10–50 mg/kg) : Assess anticonvulsant activity in the maximal electroshock (MES) model.
  • High-dose range (100–200 mg/kg) : Evaluate neurotoxicity via rotorod ataxia.
  • Mechanistic overlap : Use EEG monitoring to distinguish seizure suppression from sedation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.